2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine
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Overview
Description
2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-methylphenylamine with 3-(pyrrolidin-1-yl)propylamine under specific conditions to form the desired quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Halogenated or alkylated quinoline derivatives
Scientific Research Applications
2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one: Known for its growth inhibitory effects on cancer cell lines.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: Evaluated for antileishmanial efficacy.
Uniqueness
2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine stands out due to its specific substitution pattern on the quinoline ring, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
918970-07-7 | |
Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C23H27N3/c1-18-8-6-9-19(16-18)22-17-23(20-10-2-3-11-21(20)25-22)24-12-7-15-26-13-4-5-14-26/h2-3,6,8-11,16-17H,4-5,7,12-15H2,1H3,(H,24,25) |
InChI Key |
GHEVAISADFBZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCC4 |
Origin of Product |
United States |
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